molecular formula C9H15NS2 B14572926 Cyclopentanecarbodithioic acid, 2-[(1-methylethyl)imino]- CAS No. 61656-25-5

Cyclopentanecarbodithioic acid, 2-[(1-methylethyl)imino]-

Cat. No.: B14572926
CAS No.: 61656-25-5
M. Wt: 201.4 g/mol
InChI Key: YBEPVHBHOYLXSZ-UHFFFAOYSA-N
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Description

Cyclopentanecarbodithioic acid, 2-[(1-methylethyl)imino]- is an organic compound with a unique structure that includes a cyclopentane ring, a carbodithioic acid group, and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentanecarbodithioic acid, 2-[(1-methylethyl)imino]- can be synthesized through the condensation of cyclopentanecarbodithioic acid with an appropriate imine precursor. The reaction typically involves the use of a primary amine and a carbonyl compound, leading to the formation of the imine group . The reaction conditions often include mild heating and the presence of a dehydrating agent to facilitate the removal of water formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarbodithioic acid, 2-[(1-methylethyl)imino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Cyclopentanecarbodithioic acid, 2-[(1-methylethyl)imino]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Cyclopentanecarbodithioic acid, 2-[(1-methylethyl)imino]- exerts its effects involves interactions with molecular targets and pathways. The imino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The carbodithioic acid group may also play a role in the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentanecarbodithioic acid, 2-[(1-methylethyl)imino]- is unique due to its combination of a cyclopentane ring, carbodithioic acid group, and imino group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

61656-25-5

Molecular Formula

C9H15NS2

Molecular Weight

201.4 g/mol

IUPAC Name

2-propan-2-yliminocyclopentane-1-carbodithioic acid

InChI

InChI=1S/C9H15NS2/c1-6(2)10-8-5-3-4-7(8)9(11)12/h6-7H,3-5H2,1-2H3,(H,11,12)

InChI Key

YBEPVHBHOYLXSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N=C1CCCC1C(=S)S

Origin of Product

United States

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